Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a novel triazole-pyrimidine hybrid compound . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives is shown in Scheme 1 .Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis Techniques
One study presents efficient and regioselective synthesis methods for derivatives of [1,2,4]triazolo[1,5-a]pyrimidines, which could be foundational for creating compounds similar to Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These methods yield compounds with promising biological activities, including the inhibition of influenza virus RNA polymerase, indicating potential for antiviral applications (Massari et al., 2017).
Antimicrobial Activity
Another study synthesized analogs of a compound structurally related to this compound to evaluate their tuberculostatic activity. The study found that some of these compounds showed promising activity against tuberculosis, suggesting potential applications in treating bacterial infections (Titova et al., 2019).
Structural Studies
The crystal structures of various [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, including those with functional groups similar to this compound, have been analyzed. These studies provide insights into the molecular arrangements and intermolecular interactions, which could inform the design of new compounds with enhanced biological activities (Boechat et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been known to act on various targets like tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively.
Mode of Action
For instance, tubulin inhibitors prevent microtubule formation, disrupting cell division . LSD1 inhibitors can alter gene expression , and CDK2 inhibitors can halt the cell cycle .
Biochemical Pathways
Based on the potential targets mentioned above, this compound could impact the cell division process (via tubulin), gene expression (via lsd1), and cell cycle progression (via cdk2) .
Pharmacokinetics
A related compound was optimized for improved permeability and metabolic stability, which are crucial for bioavailability .
Result of Action
Based on the potential targets, this compound could potentially disrupt cell division, alter gene expression, and halt the cell cycle .
properties
IUPAC Name |
methyl 7-(4-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-8-11(13(21)22-2)12(9-4-6-10(16)7-5-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMIQMHMEPUCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.